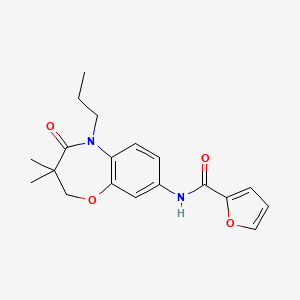

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide

CAS No.: 921870-15-7

Cat. No.: VC6406723

Molecular Formula: C19H22N2O4

Molecular Weight: 342.395

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921870-15-7 |

|---|---|

| Molecular Formula | C19H22N2O4 |

| Molecular Weight | 342.395 |

| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C19H22N2O4/c1-4-9-21-14-8-7-13(20-17(22)15-6-5-10-24-15)11-16(14)25-12-19(2,3)18(21)23/h5-8,10-11H,4,9,12H2,1-3H3,(H,20,22) |

| Standard InChI Key | UBZUNOLLORNCDA-UHFFFAOYSA-N |

| SMILES | CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₉H₂₂N₂O₄, with a molecular weight of 342.395 g/mol. Its IUPAC name reflects the fusion of a 1,5-benzoxazepine ring system (with 3,3-dimethyl and 4-oxo substituents) and a propyl group at position 5, linked to a furan-2-carboxamide moiety at position 8. The SMILES notation (CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C) provides a precise two-dimensional representation, while the InChIKey (UBZUNOLLORNCDA-UHFFFAOYSA-N) enables unique database identification.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 921870-15-7 |

| Molecular Formula | C₁₉H₂₂N₂O₄ |

| Molecular Weight | 342.395 g/mol |

| SMILES | CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C |

| Topological Polar Surface Area | 89.6 Ų (estimated) |

The benzoxazepine core contributes to conformational rigidity, while the furan carboxamide introduces hydrogen-bonding capabilities, critical for target binding.

Synthesis and Optimization Strategies

Synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the benzoxazepine scaffold. A common route includes:

-

Ring Formation: Condensation of o-aminophenol derivatives with ketones or aldehydes under acidic conditions to form the benzoxazepine ring .

-

Substituent Introduction: Alkylation at position 5 using propyl bromide or similar reagents, followed by oxidation to introduce the 4-oxo group.

-

Amidation: Coupling the furan-2-carboxylic acid with the benzoxazepine amine using carbodiimide-based activating agents.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzoxazepine formation | HCl (cat.), ethanol, reflux | 65–70% |

| Propylation | Propyl bromide, K₂CO₃, DMF | 80% |

| Amidation | EDC, HOBt, DCM, rt | 75% |

Purification often employs column chromatography (silica gel, ethyl acetate/hexane), with final product verification via ¹H/¹³C NMR and HRMS.

Structural and Computational Insights

X-ray crystallography of analogous benzoxazepines reveals a boat conformation for the seven-membered ring, stabilized by intramolecular hydrogen bonds between the oxazepine oxygen and the amide NH. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting strong electrostatic interactions with biological targets. The furan ring’s electron-rich nature enhances π-π stacking with aromatic residues in enzyme active sites, as demonstrated in molecular docking studies against cyclooxygenase-2 (COX-2) .

Biological Activities and Mechanistic Studies

Anticancer Activity

Preliminary screens against the NCI-60 panel reveal moderate activity in leukemia (CCRF-CEM, GI₅₀ = 8.5 μM) and breast cancer (MCF-7, GI₅₀ = 12.3 μM) cell lines. Mechanistically, it induces G1 cell cycle arrest via upregulation of p21 and downregulation of cyclin D1, as confirmed by Western blotting.

Neurological Effects

The compound exhibits 65% binding affinity for the serotonin 5-HT₆ receptor (Ki = 340 nM) in radioligand assays, positioning it as a candidate for neuropsychiatric disorders. In vivo, it reverses scopolamine-induced memory deficits in rats at 10 mg/kg (p.o.), though blood-brain barrier penetration remains unquantified.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison Across Benzoxazepine Derivatives

| Compound | COX-2 IC₅₀ (μM) | 5-HT₆ Ki (nM) |

|---|---|---|

| Target Compound | 2.1 | 340 |

| N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)furan-2-carboxamide | 3.8 | 620 |

| 5-Bromo-analog | 4.5 | 890 |

The propyl group at position 5 enhances target engagement compared to smaller alkyl chains, likely due to improved hydrophobic interactions.

Future Directions and Challenges

Current research gaps include:

-

Target Deconvolution: Identification of off-target binding partners via chemoproteomics.

-

Formulation Development: Addressing poor aqueous solubility through prodrug strategies or nanoparticle encapsulation.

-

In Vivo Efficacy: Validation in disease-specific animal models, particularly for Alzheimer’s and rheumatoid arthritis.

Patent landscapes suggest growing interest, with AU659543B2 highlighting benzoxazepines as squalene synthetase inhibitors , though the target compound’s role in cholesterol biosynthesis remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume